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Compound of Interest

Compound Name: Phenylsulfamide

Cat. No.: B095276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for

Phenylsulfamide (C₆H₈N₂O₂S), a key chemical intermediate in the synthesis of various

pharmaceuticals and other bioactive compounds. Understanding its spectroscopic signature is

crucial for its identification, purity assessment, and structural elucidation in research and

development settings. This document outlines the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Phenylsulfamide. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Phenylsulfamide is characterized by signals corresponding to the

protons of the phenyl ring and the amine groups. The chemical shifts (δ) are typically reported

in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Phenylsulfamide
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Proton
Chemical Shift (δ)

(ppm)
Multiplicity

Coupling Constant

(J) (Hz)

NH₂ ~6.8 - 7.2 Singlet (broad) -

NH ~9.5 - 10.5 Singlet (broad) -

Phenyl H (ortho) ~7.2 - 7.4 Doublet or Multiplet ~7-8

Phenyl H (meta) ~7.0 - 7.2 Triplet or Multiplet ~7-8

Phenyl H (para) ~7.1 - 7.3 Triplet or Multiplet ~7-8

Note: The exact chemical shifts can vary depending on the solvent and concentration. The

broadness of the NH and NH₂ signals is due to chemical exchange and quadrupole effects of

the nitrogen atom.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of Phenylsulfamide.

Table 2: ¹³C NMR Chemical Shifts for Phenylsulfamide

Carbon Chemical Shift (δ) (ppm)

Phenyl C (ipso) ~138 - 142

Phenyl C (ortho) ~118 - 122

Phenyl C (meta) ~128 - 132

Phenyl C (para) ~123 - 127

Note: The chemical shifts are dependent on the solvent used.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of Phenylsulfamide is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of Phenylsulfamide in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The final concentration should
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be around 10-20 mM.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

For ¹³C NMR, a larger number of scans is usually required due to the lower natural

abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Below is a graphical representation of the typical workflow for NMR analysis.
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Figure 1: Experimental workflow for NMR analysis of Phenylsulfamide.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

IR Spectroscopic Data
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The IR spectrum of Phenylsulfamide shows characteristic absorption bands for the N-H and

S=O bonds.

Table 3: Characteristic IR Absorption Bands for Phenylsulfamide

Functional Group Vibrational Mode
Frequency Range

(cm⁻¹)
Intensity

N-H (amine)
Asymmetric &

Symmetric Stretch
3300 - 3500 Medium-Strong

N-H (amide) Stretch 3200 - 3400 Medium

C-H (aromatic) Stretch 3000 - 3100 Medium-Weak

S=O (sulfonyl) Asymmetric Stretch 1300 - 1350 Strong

S=O (sulfonyl) Symmetric Stretch 1150 - 1180 Strong

C=C (aromatic) Stretch 1450 - 1600 Medium

S-N Stretch 900 - 950 Medium

Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a

solid sample like Phenylsulfamide.

Sample Preparation: Place a small amount of the solid Phenylsulfamide sample directly

onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

The workflow for ATR-IR analysis is depicted below.
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Figure 2: Experimental workflow for ATR-IR analysis of Phenylsulfamide.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometric Data
For Phenylsulfamide (Molecular Weight: 172.21 g/mol ), the mass spectrum will show a

molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the

ionization technique used.

Table 4: Expected Key m/z Values in the Mass Spectrum of Phenylsulfamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b095276?utm_src=pdf-body-img
https://www.benchchem.com/product/b095276?utm_src=pdf-body
https://www.benchchem.com/product/b095276?utm_src=pdf-body
https://www.benchchem.com/product/b095276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Value Interpretation

173 [M+H]⁺ (Protonated molecule)

172 [M]⁺ (Molecular ion)

108 [M - SO₂]⁺ or other fragments

93 [C₆H₅NH₂]⁺ (Aniline fragment)

77 [C₆H₅]⁺ (Phenyl fragment)

A common fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide

(SO₂), which has a mass of 64 Da.

Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of

sulfonamides.

Sample Preparation: Prepare a dilute solution of Phenylsulfamide (typically 1-10 µg/mL) in

a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount

of formic acid to promote protonation.

Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass

analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a

liquid chromatography (LC) system. Acquire the mass spectrum over a relevant m/z range

(e.g., 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be

performed by selecting the molecular ion and subjecting it to collision-induced dissociation

(CID).

Data Processing: The instrument software processes the data to generate a mass spectrum,

which is a plot of relative intensity versus m/z.

The logical relationship for obtaining and interpreting mass spectrometry data is shown below.
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Figure 3: Logical flow for mass spectrometry analysis of Phenylsulfamide.
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To cite this document: BenchChem. [Spectroscopic Data of Phenylsulfamide: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095276#spectroscopic-data-of-phenylsulfamide-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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